magnesium;cyclohexylbenzene;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

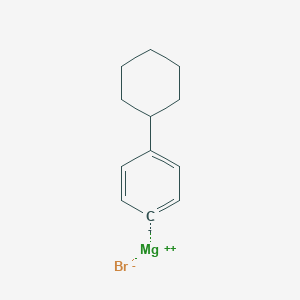

Magnesium;cyclohexylbenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is formed by the reaction of magnesium with cyclohexylbenzene and bromide, resulting in a highly reactive intermediate that can be used in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;cyclohexylbenzene;bromide involves the reaction of cyclohexylbenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclohexylbenzene bromide+Magnesium→this compound

Industrial Production Methods

In an industrial setting, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction is carried out in a continuous flow system to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium;cyclohexylbenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols, respectively.

Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.

Epoxides: Reacts to form alcohols by opening the epoxide ring.

Major Products Formed

Alcohols: Primary, secondary, or tertiary alcohols depending on the starting material.

Carboxylic Acids: Formed by reaction with carbon dioxide.

Scientific Research Applications

Magnesium;cyclohexylbenzene;bromide is used in various scientific research applications, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: Used in the preparation of polymers and other advanced materials.

Catalysis: Acts as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;cyclohexylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The carbon in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to react with various electrophiles, forming new carbon-carbon bonds and resulting in the formation of alcohols, carboxylic acids, and other products.

Comparison with Similar Compounds

Similar Compounds

Magnesium;phenyl;bromide: Another Grignard reagent with similar reactivity but different selectivity.

Magnesium;ethyl;bromide: A simpler Grignard reagent used in basic organic synthesis.

Organolithium Compounds: Similar reactivity but generally more reactive and less selective than Grignard reagents.

Uniqueness

Magnesium;cyclohexylbenzene;bromide is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its structure allows for the formation of more complex molecules compared to simpler Grignard reagents.

Biological Activity

Magnesium cyclohexylbenzene bromide is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by case studies and data tables.

Chemical Structure and Synthesis

Magnesium cyclohexylbenzene bromide can be synthesized through a reaction involving cyclohexylbenzene and magnesium bromide. The Grignard reaction is typically employed, where cyclohexylbenzene acts as the organic halide reacting with magnesium in an ether solvent to form the Grignard reagent. This process can be summarized as follows:

- Reagents : Cyclohexylbenzene, magnesium turnings, and dry ether.

- Reaction Conditions : The reaction is performed under an inert atmosphere to prevent moisture interference.

- Product Formation : The resulting compound exhibits unique properties due to the combination of magnesium, cyclohexyl, and bromine functionalities.

Biological Activity

The biological activity of magnesium cyclohexylbenzene bromide has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to magnesium cyclohexylbenzene bromide exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.02 mg/ml to 0.52 mg/ml against various pathogens, including Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Average MIC (mg/ml) |

|---|---|

| E. coli | 0.28 |

| S. Typhimurium | 0.22 |

| E. faecalis | 0.28 |

Anticancer Activity

In vitro studies have also demonstrated the potential anticancer effects of magnesium cyclohexylbenzene bromide:

- Cell Lines Tested : Various cancer cell lines have been used to assess cytotoxicity.

- Results : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Studies

Several case studies illustrate the efficacy of magnesium cyclohexylbenzene bromide in biological applications:

- Case Study 1 : A study evaluated its effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with IC50 values around 15 µM.

- Case Study 2 : Another investigation assessed its antimicrobial activity against Staphylococcus aureus, showing significant growth inhibition at concentrations as low as 0.08 mg/ml .

The biological activity of magnesium cyclohexylbenzene bromide is attributed to its ability to interact with cellular components:

- Reactive Intermediates : Upon entering the cell, the compound may undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.

- Enhanced Binding Affinity : The presence of bromine and magnesium enhances the compound's binding affinity to target proteins involved in cellular signaling pathways.

Properties

IUPAC Name |

magnesium;cyclohexylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h5-6,9-11H,1,3-4,7-8H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPQFKVZNDYRIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.